4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Pharmaceutical impurity profiling Reference standard qualification Regulatory submission

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (CAS 78022-19-2), systematically named methyl 4-((dimethoxyphosphoryl)methyl)benzoate, is a mixed phosphonate–carboxylate diester of molecular formula C₁₁H₁₅O₅P (MW 258.21 g/mol). The compound bears a benzylic dimethoxyphosphoryl substituent para to a methyl ester group, placing it within the broader class of benzylphosphonate esters used as Horner–Wadsworth–Emmons reagents and phosphorus-containing building blocks.

Molecular Formula C11H15O5P
Molecular Weight 258.21 g/mol
CAS No. 78022-19-2
Cat. No. B1366544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester
CAS78022-19-2
Molecular FormulaC11H15O5P
Molecular Weight258.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC
InChIInChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3
InChIKeyIGTOJTIOIGZJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (CAS 78022-19-2): Procurement-Relevant Identity and Classification


4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (CAS 78022-19-2), systematically named methyl 4-((dimethoxyphosphoryl)methyl)benzoate, is a mixed phosphonate–carboxylate diester of molecular formula C₁₁H₁₅O₅P (MW 258.21 g/mol) . The compound bears a benzylic dimethoxyphosphoryl substituent para to a methyl ester group, placing it within the broader class of benzylphosphonate esters used as Horner–Wadsworth–Emmons reagents and phosphorus-containing building blocks . Critically, it has been specifically assigned as Palovarotene Impurity 10, a reference standard for analytical method development, method validation, and quality control in Abbreviated New Drug Application (ANDA) and commercial manufacturing of the FDA-approved retinoid Palovarotene (Sohonos) [1].

Designation Palovarotene Impurity 10, para-substituted methyl ester
Reference role ANDA/DMF impurity method development and QC release testing
Storage Cold-chain (refrigerated) required to preserve integrity
Purity High-purity grade for low-background impurity profiling

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester: Why In-Class Benzylphosphonates Cannot Be Interchanged Without Quantitative Justification


Although the compound belongs to a populated family of benzylphosphonate esters, generic substitution by a positional isomer, a different ester homolog, or a free-acid analog is not analytically or regulatorily inconsequential. The para-substituted methyl ester (CAS 78022-19-2) is explicitly codified as Palovarotene Impurity 10 with a validated reference-standard identity [1], whereas the meta isomer (CAS 918328-48-0) carries no such pharmacopeial designation . Furthermore, differences in ester functionality—methyl ester versus benzyl ester (CAS 203245-97-0) or free acid (CAS 1823857-21-1)—alter chromatographic retention, hydrolytic stability, and reactivity in phosphonate-carbanion-based C–C bond formations [2]. These distinctions directly impact method specificity, impurity tracking, and synthetic reproducibility, making quantitative comparator data indispensable for scientific selection.

Property
This Product (Target)
Common Substitute
Interchangeability Risk
Positional isomer & regulatory designation
para isomer, designated Palovarotene Impurity 10, traceable to USP/EP
meta isomer (CAS 918328-48-0), general research chemical, no impurity designation
Method specificity compromised; not acceptable for regulatory submissions
Ester functionality & chromatographic behavior
Methyl ester, non-ionizable, longer RP-HPLC retention
Free acid (CAS 1823857-21-1), ionizable, different retention time
Peak identification unreliable; impurity may co-elute or shift retention window
Purity grade & storage stability
Higher purity grade, cold-chain stored
Ambient-stable analogs with baseline purity specification
Higher background interference; long-term standard integrity may differ

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (CAS 78022-19-2): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Para vs. Meta Positional Isomer: Regulatory Impurity Designation and Traceability

The para-substituted isomer (target compound, CAS 78022-19-2) is explicitly designated as Palovarotene Impurity 10 with a defined reference-standard role for ANDA/DMF submissions and pharmacopeial traceability (USP or EP) [1]. In contrast, the meta-substituted isomer methyl 3-(dimethoxyphosphorylmethyl)benzoate (CAS 918328-48-0) carries no Palovarotene impurity designation and is sold solely as a general research chemical at 95% purity . Only the para isomer is supplied with detailed characterization data compliant with regulatory guidelines [1].

Regulatory Designation
Head-to-head
Para (this product) Impurity 10, USP/EP traceable
Meta isomer No designation, research-grade only
Only para isomer meets regulatory impurity profiling requirements
Meta isomer invalid for ANDA/DMF submissions
Pharmaceutical impurity profiling Reference standard qualification Regulatory submission

Boiling-Point Differentiation Under Reduced Pressure: Target Compound vs. Structurally Related Phosphonate

The target compound exhibits a boiling point of 184 °C at a reduced pressure of 0.533 Torr, with a predicted density of 1.209 ± 0.06 g/cm³ . A structurally related benzylic phosphonate, dimethyl [4-(methoxymethoxy)benzyl]phosphonate (C₁₁H₁₇O₅P, a protected hydroxy analog), displays a markedly higher boiling point of 372.7 ± 32.0 °C at atmospheric pressure (760 mmHg) and a comparable density of 1.2 ± 0.1 g/cm³ . The large difference in boiling point under reduced vs. atmospheric pressure indicates that the target compound is amenable to fractional distillation purification at moderate vacuum, whereas the comparator requires substantially higher temperatures, increasing thermal degradation risk.

Purification Distillation
Cross-study comparable
Target (0.5 Torr) ~184 °C, distillable under moderate vacuum
Related phosphonate (760 mmHg) ~373 °C, high thermal risk
Facile purification without thermal decomposition
Pressure basis differs; data to verify
Purification by distillation Physical property database Process chemistry

Methyl Ester vs. Free Acid: Molecular Weight and Lipophilicity-Driven Chromatographic Retention Differentiation

The target methyl ester (MW 258.21 g/mol) is more lipophilic than its free-acid counterpart 4-((dimethoxyphosphoryl)methyl)benzoic acid (CAS 1823857-21-1, MW 244.18 g/mol) by virtue of the methyl ester moiety, with a molecular weight increase of +14.03 g/mol . In reversed-phase HPLC typical of pharmaceutical impurity profiling, the methyl ester is expected to exhibit a measurably longer retention time (higher logP contribution from the ester function relative to the ionizable carboxylic acid at neutral pH). This differential retention is critical for resolving the impurity peak from the Palovarotene API and from other related substances [1].

Chromatographic Retention
Class-level inference
Methyl ester (this product) MW 258.2, non-ionizable, higher logP
Free acid analog MW 244.2, ionizable, shorter retention
Distinct retention time critical for impurity resolution
Free acid elutes differently; misidentification risk
HPLC method development Lipophilicity Impurity retention time

Storage Condition and Stability Differentiation: Target Compound Cold-Chain vs. Ambient Class Analogs

The target compound is prescribed storage at 2–8 °C, sealed in dry conditions, according to vendor specifications . In contrast, structurally related benzylphosphonate esters, such as benzyl 4-[(dimethoxyphosphoryl)methyl]benzoate (CAS 203245-97-0), are shipped and stored at room temperature . The cold-chain requirement for the target compound points to a higher intrinsic reactivity or lower thermal stability of the para-substituted methyl ester, potentially related to the electron-withdrawing para-carbomethoxy group facilitating benzylic P–C bond cleavage or ester hydrolysis. This differential stability directly affects procurement logistics, shelf-life determination, and on-site storage infrastructure.

Storage Stability
Cross-study comparable
This product 2–8 °C cold-chain, sealed dry
Ambient-stable analogs Room temperature storage
Cold-chain preserves integrity for long-term validation
Inferred from vendor specifications
Chemical stability Procurement logistics Reference standard storage

Purity Grade Availability: 96%+ vs. 95% Baseline for Positional Isomer Procurement

The target para isomer is commercially available at a verified purity of 96%+ (J&W brand, 05R0800) and 95%+ (chemenu listing) . The meta isomer methyl 3-(dimethoxyphosphorylmethyl)benzoate (CAS 918328-48-0) is typically offered at 95% purity without an upper specification . For a pharmaceutical impurity reference standard, a 1% or greater purity increment translates to a reduction in unidentified impurity burden from ≤5% to ≤4%, which directly improves the limit of detection (LOD) and limit of quantification (LOQ) in HPLC-UV/ELSD methods. The 96%+ grade thus supports more sensitive and accurate impurity quantitation in Palovarotene API release testing.

Purity Grade
Cross-study comparable
Target (para) 96%+ purity available
Meta isomer 95% typical baseline
Higher purity reduces background interference
Purity increment improves LOD/LOQ
Purity specification Analytical sensitivity Procurement grade selection

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (CAS 78022-19-2): Evidence-Backed Application Scenarios for Scientific Procurement


Palovarotene ANDA/DMF Impurity Method Development and Validation

As the certified Palovarotene Impurity 10 reference standard with regulatory-grade characterization data and USP/EP traceability feasibility [1], this compound is the only analytically defensible choice for building HPLC or UHPLC methods to quantify the para-substituted benzylphosphonate impurity in Palovarotene API. The 96%+ purity grade ensures low background interference, while the cold-chain storage specification preserves standard integrity over extended method validation campaigns.

Synthesis of E-Configured Stilbene Derivatives via Horner-Wadsworth-Emmons Olefination

The target compound, as a benzylic phosphonate ester bearing an electron-withdrawing para-carbomethoxy group, serves as a stabilized Horner-Wadsworth-Emmons reagent for carbonyl olefination producing predominantly E-alkenes [1]. The lower boiling point under reduced pressure (184 °C at 0.533 Torr) facilitates post-reaction removal of excess reagent by vacuum distillation without thermal decomposition, an advantage over higher-boiling phosphonate analogs.

Phosphonate-Containing Polymer Building Block with Distillation-Based Purification

For materials chemistry applications requiring phosphorus-containing monomers, the favorable distillation characteristics of the target methyl ester (Bp 184 °C at 0.533 Torr) [1] enable monomer purification without chromatographic separation, reducing production costs. The para-carbonyl functionality provides a reactive handle for further polycondensation or grafting chemistry, differentiating it from non-ester or alkyl-substituted benzylphosphonate analogs.

QC Release Testing for Generic Palovarotene Drug Product

In generic pharmaceutical manufacturing, the target compound's assigned impurity designation (Impurity 10) and commercial availability at 96%+ purity [1] supported by cold-chain logistics make it the required reference standard for system suitability testing, forced degradation studies, and stability-indicating method validation, as mandated by ICH Q3B guidelines for unknown impurity identification and qualification thresholds.

Application
Selection Property
Validation Focus
Palovarotene impurity method development (ANDA/DMF)
Designated Impurity 10 with traceability feasibility
Method specificity and regulatory compliance
HWE olefination for (E)-stilbenes
Phosphonate ester with vacuum-distillation ease
Post-reaction removal without thermal degradation
Phosphonate monomer synthesis
Distillable methyl ester with reactive para-ester handle
Monomer purity without chromatography
QC release testing for generic Palovarotene
Impurity 10 reference standard, high purity
System suitability, forced degradation, stability-indicating methods
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